N,N'-diisopropylsulfamide

Vue d'ensemble

Description

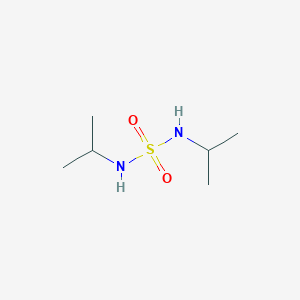

N,N’-Diisopropylsulfamide is an organosulfur compound with the molecular formula C6H16N2O2S It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of a sulfamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Diisopropylsulfamide can be synthesized through the reaction of sulfamide with isopropylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or ethanol, and the process is carried out at room temperature. The reaction can be represented as follows:

Sulfamide+2Isopropylamine→N,N’-Diisopropylsulfamide+2Ammonia

Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropylsulfamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Diisopropylsulfamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Various substituted sulfamides

Applications De Recherche Scientifique

Medicinal Chemistry

N,N'-diisopropylsulfamide is part of the sulfonamide family, which has been widely utilized in medicinal applications due to their antibacterial properties. Sulfonamides, including this compound, act as competitive inhibitors of bacterial folate synthesis, mimicking para-aminobenzoic acid (PABA) and thereby inhibiting the enzyme dihydropteroate synthase. This mechanism is crucial for the development of antibiotics targeting various bacterial infections.

Antibacterial Activity

Research has shown that compounds with sulfonamide groups exhibit broad-spectrum antibacterial activity. For instance, this compound derivatives have demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and certain gram-negative strains like Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can enhance antibacterial potency .

Synthetic Organic Chemistry

This compound serves as a versatile reagent in synthetic organic chemistry. Its unique chemical properties facilitate various reactions, including:

Synthesis of Sulfonamides

The compound can be used to synthesize other sulfonamides through alkylation or acylation processes. For example, it has been employed in the preparation of sulfonimidamides and sulfoximines using organometallic reagents . These reactions are valuable for creating complex molecular architectures relevant in drug discovery.

Photoredox Catalysis

Recent studies have highlighted the use of this compound in photoredox catalysis, where it acts as a precursor to generate sulfonamidyl radicals under mild conditions. This process enables the formation of new carbon-carbon bonds through radical coupling reactions, expanding its utility in synthetic methodologies .

Antimicrobial Efficacy

In a study by Nasr et al., novel sulfonamide analogues were synthesized and evaluated for their antibacterial properties. The findings indicated that certain derivatives of this compound exhibited significant activity against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on various sulfonamide derivatives, including this compound. The study revealed that substituents on the aromatic ring significantly influenced both the antibacterial activity and toxicity profiles of these compounds . This information is crucial for guiding future drug design efforts.

Data Summary Table

Mécanisme D'action

The mechanism by which N,N’-Diisopropylsulfamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of proteins. The exact molecular targets and pathways are subject to ongoing research.

Comparaison Avec Des Composés Similaires

N,N’-Diisopropylsulfamide can be compared with other similar compounds, such as:

N,N-Diisopropylformamide: Both compounds contain isopropyl groups attached to nitrogen atoms, but N,N-Diisopropylformamide has a formamide moiety instead of a sulfamide moiety.

Sulfonamides: These compounds share the sulfonamide functional group but differ in the nature of the substituents attached to the nitrogen atoms.

Uniqueness: N,N’-Diisopropylsulfamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Activité Biologique

N,N'-Diisopropylsulfamide is a compound belonging to the sulfonamide class, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which consists of a sulfur atom bonded to two isopropyl groups and an amine. This structure is significant as it influences the compound's interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit this enzyme, leading to a reduction in folate production essential for nucleic acid synthesis in bacteria. This mechanism results in bacteriostatic activity, preventing bacterial growth without directly killing the cells .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness against Gram-positive and Gram-negative bacteria by disrupting folate synthesis pathways. The compound's efficacy can be compared with other sulfonamides in terms of Minimum Inhibitory Concentrations (MICs) as shown in Table 1.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 16 | 8 |

| Sulfadiazine | 32 | 4 |

| Sulfamethoxazole | 8 | 2 |

Table 1: Comparative antimicrobial activity of this compound with other sulfonamides.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Nature investigated the resistance mechanisms in E. coli against sulfonamides, revealing that mutations in DHPS can confer resistance to compounds like this compound. The research highlighted the importance of understanding resistance patterns to enhance therapeutic strategies .

- Clinical Applications : Clinical trials evaluating sulfonamide derivatives have reported varying degrees of success in treating infections, emphasizing the need for continued research into optimizing dosages and combinations with other antibiotics to overcome resistance issues .

- Synthesis and Optimization : Recent advancements in synthetic methodologies have allowed for the development of more potent sulfonamide derivatives with improved biological profiles. These studies focus on modifying the side chains of sulfonamides to enhance their pharmacological properties while minimizing toxicity .

Toxicity and Safety Profile

While this compound shows promise in various applications, it is essential to consider its toxicity profile. Sulfonamides can cause adverse effects such as hypersensitivity reactions and hematological disorders. Monitoring these effects during clinical use is crucial for patient safety .

Propriétés

IUPAC Name |

N-(propan-2-ylsulfamoyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-5(2)7-11(9,10)8-6(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLCGQKFWZSTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384731 | |

| Record name | N,N'-diisopropylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-07-0 | |

| Record name | N,N'-diisopropylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.